
3-(4-Methylphenylsulfonamido)phenylboronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester (CAS No. 796061-08-0) is a boronic acid derivative with the molecular formula C19H24BNO4S and a molecular weight of 373.27 g/mol . It is commonly used in organic synthesis and research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester typically involves the reaction of 3-aminophenylboronic acid with p-toluenesulfonyl chloride in the presence of a base, followed by esterification with pinacol . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate; mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically at room temperature.
Substitution: Various nucleophiles; often in the presence of a base and at elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids , while reduction can produce amines or alcohols .
科学的研究の応用
Chemistry: The compound is widely used in cross-coupling reactions such as the Suzuki-Miyaura coupling , which is essential for forming carbon-carbon bonds in organic synthesis .
Biology: In biological research, it can be used as a probe or reagent for studying enzyme functions and interactions due to its boronic acid moiety, which can form reversible covalent bonds with diols and other functional groups .
Medicine: .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and polymers , contributing to the development of new technologies and products .
作用機序
The mechanism by which 3-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester exerts its effects involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with diols and hydroxyl groups , forming cyclic boronate esters . This interaction is crucial in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity .
類似化合物との比較
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-tosylbenzenamine
- 4-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
- N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-p-tolueneulfonamide
Uniqueness: Compared to similar compounds, 3-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester is unique due to its pinacol ester group, which enhances its stability and solubility in organic solvents. This makes it particularly useful in organic synthesis and industrial applications where stability and solubility are critical .
特性
分子式 |
C19H26BNO5S |
|---|---|
分子量 |
391.3 g/mol |
IUPAC名 |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-[(4-methylphenyl)sulfonylamino]phenyl]borinic acid |
InChI |
InChI=1S/C19H26BNO5S/c1-14-9-11-17(12-10-14)27(24,25)21-16-8-6-7-15(13-16)20(23)26-19(4,5)18(2,3)22/h6-13,21-23H,1-5H3 |
InChIキー |
TVQAEIQIMCWNSM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C)(O)OC(C)(C)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


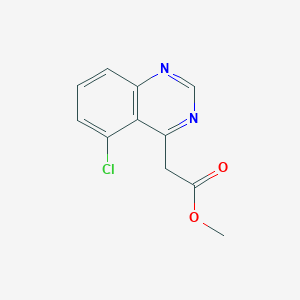
![4-[[3-[Boc(methyl)amino]propyl](methyl)amino]benzaldehyde](/img/structure/B13716381.png)
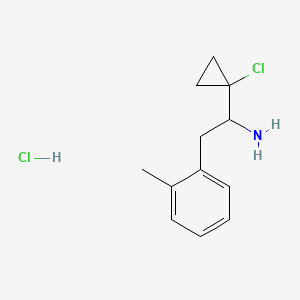
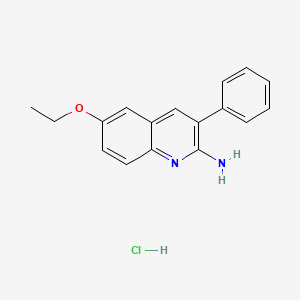

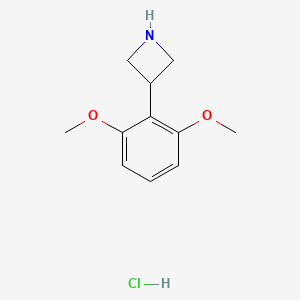
![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)
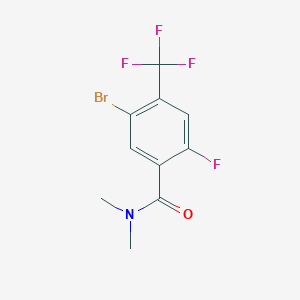
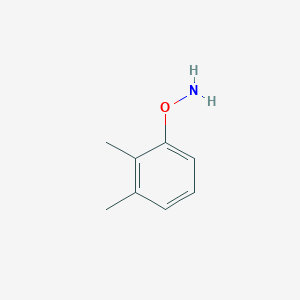
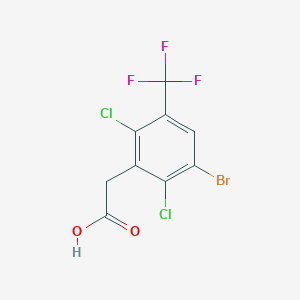
![1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13716440.png)
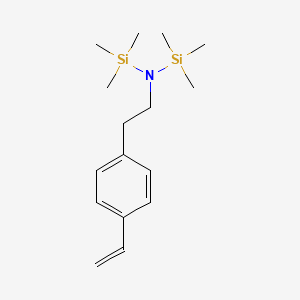
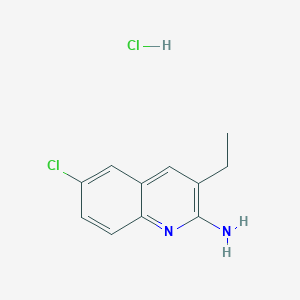
![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)
